![molecular formula C16H19NO2 B12582807 (R)-(+)-1-Benzylamino-3-phenoxy-2-propanol](/img/structure/B12582807.png)
(R)-(+)-1-Benzylamino-3-phenoxy-2-propanol
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Overview
Description
®-(+)-1-Benzylamino-3-phenoxy-2-propanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its benzylamino and phenoxy functional groups attached to a propanol backbone, making it a versatile molecule for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-1-Benzylamino-3-phenoxy-2-propanol typically involves the reaction of benzylamine with a suitable epoxide or halohydrin precursor. One common method is the nucleophilic substitution reaction where benzylamine reacts with ®-epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-(+)-1-Benzylamino-3-phenoxy-2-propanol often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-(+)-1-Benzylamino-3-phenoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of benzylidene derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
®-(+)-1-Benzylamino-3-phenoxy-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-(+)-1-Benzylamino-3-phenoxy-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the phenoxy group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol: The enantiomer of the compound with different stereochemistry.
1-Benzylamino-3-phenoxy-2-propanol: The racemic mixture of both enantiomers.
1-Amino-3-phenoxy-2-propanol: Lacks the benzyl group, leading to different chemical properties.
Uniqueness
®-(+)-1-Benzylamino-3-phenoxy-2-propanol is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in interactions with chiral environments. This makes it a valuable compound for enantioselective synthesis and research applications.
Biological Activity
(R)-(+)-1-Benzylamino-3-phenoxy-2-propanol is a chiral compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C16H23NO3
- Molecular Weight : 273.36 g/mol
- Structure : The compound features a benzylamino group and a phenoxy group attached to a propanol backbone, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound exhibits the following mechanisms:
- Enzyme Inhibition : It interacts with specific enzymes through hydrogen bonding and electrostatic interactions, modulating their activity.
- Receptor Binding : Studies indicate that it binds selectively to beta-adrenergic receptors, influencing cardiovascular responses.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Cardiovascular Effects : The compound has been investigated for its potential as a beta-blocker, which could be beneficial in treating hypertension and other cardiovascular diseases.
- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, providing additional therapeutic avenues.
- Anticancer Potential : Recent investigations have explored its role in inhibiting cancer cell proliferation.
Comparative Biological Activity of Related Compounds
Compound Name | Structure Type | Key Biological Activity |
---|---|---|
This compound | Chiral compound | Beta-blocker activity, enzyme inhibition |
(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol | Chiral enantiomer | Beta-blocker activity, anti-inflammatory |
1-Benzylamino-3-phenoxy-2-propanol | Racemic mixture | Mixed biological activity |
1-Amino-3-phenoxy-2-propanol | Lacks benzyl group | Different pharmacological properties |
Study on Cardiovascular Applications
A study published in the Journal of Medicinal Chemistry investigated the cardiovascular effects of this compound. The findings indicated that the compound effectively reduced heart rate and blood pressure in animal models, supporting its potential as a therapeutic agent for hypertension management.
Anticancer Activity Research
Research conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. For instance, it showed an IC50 value of 12 µM against HCT116 colorectal cancer cells, indicating promising anticancer properties .
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(2R)-1-(benzylamino)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C16H19NO2/c18-15(13-19-16-9-5-2-6-10-16)12-17-11-14-7-3-1-4-8-14/h1-10,15,17-18H,11-13H2/t15-/m1/s1 |
InChI Key |
SQKDNRNNDKUKAB-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@H](COC2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
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